

An In-depth Technical Guide to Fenitrothion Metabolites and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites of **fenitrothion**, a widely used organophosphate insecticide. The document details the chemical properties of these metabolites, the metabolic pathways through which they are formed, and the analytical methodologies for their detection and quantification. This information is critical for understanding the toxicology, environmental fate, and potential human exposure risks associated with **fenitrothion**.

Introduction to Fenitrothion and its Metabolism

Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a non-systemic insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][2] Upon entering a biological system, **fenitrothion** undergoes extensive metabolism, leading to the formation of various metabolites. These metabolites can have different toxicological profiles and chemical properties compared to the parent compound. Understanding these transformations is crucial for assessing the overall risk of **fenitrothion** exposure.

The primary metabolic pathways for **fenitrothion** in mammals involve oxidation, demethylation, and hydrolysis.[3] The initial and most critical activation step is the oxidative desulfuration of **fenitrothion** to its oxygen analog, fenitrooxon, which is a much more potent inhibitor of acetylcholinesterase.[1][4] Subsequent detoxification pathways include the cleavage of the P-



O-aryl bond, leading to the formation of 3-methyl-4-nitrophenol, and demethylation of the methoxy groups.

Physicochemical Properties of Fenitrothion and its Major Metabolites

A thorough understanding of the physicochemical properties of **fenitrothion** and its metabolites is essential for predicting their environmental fate, bioavailability, and designing effective analytical methods. The following tables summarize the key chemical properties of the parent compound and its primary metabolites.

Table 1: Physicochemical Properties of Fenitrothion

Property	Value	Reference(s)	
Chemical Formula	C ₉ H ₁₂ NO ₅ PS	[5][6]	
Molar Mass	277.23 g/mol	[5][6]	
Appearance	Yellow-brown liquid	[5]	
Melting Point	3.4 °C	[5]	
Boiling Point	118 °C at 0.05 mmHg	[5]	
Water Solubility	38.0 mg/L	[5]	
logP (Octanol/Water Partition Coefficient)	3.30	[5]	
Vapor Pressure	6×10^{-6} mmHg at 20 °C	[7]	
Henry's Law Constant	1.4 x 10 ⁻⁷ atm·m³/mol (calculated)		

Table 2: Physicochemical Properties of Major Fenitrothion Metabolites



Metabolit e	Chemical Formula	Molar Mass (g/mol)	Melting Point (°C)	Water Solubility	logP	Referenc e(s)
Fenitrooxo n	C9H12NO6	261.16	N/A	N/A	N/A	[8]
3-Methyl-4- nitrophenol	С7Н7NО3	153.14	125-130	1.34 g/L	2.5	[3][9][10]
Desmethyl Fenitrothio n	C8H10NO5 PS	263.20	N/A	N/A	N/A	[11]
Aminofenitr othion	C9H14N2O3 PS	248.26	N/A	N/A	N/A	[12]
Dimethyl Phosphorot hioate	C₂H7O₃PS	142.12	N/A	N/A	0.7	[13]
Diethyl Dithiophos phoric Acid	C4H11O2P S2	186.23	<0	330 g/L	1.72	[14][15]
Dimethyl Dithiophos phoric Acid	C ₂ H ₇ O ₂ PS ₂	158.17	N/A	226 g/L	N/A	[16][17]

N/A: Data not readily available in the searched literature.

Metabolic Pathways of Fenitrothion

The metabolic transformation of **fenitrothion** is a complex process involving several enzymatic reactions. The primary pathways are illustrated in the diagram below.



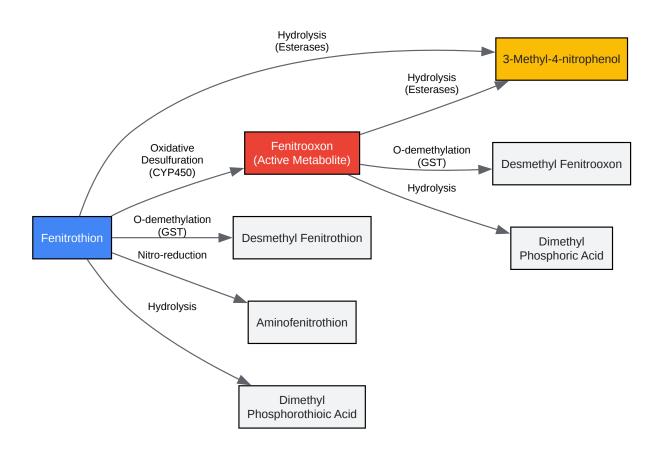


Fig. 1: Metabolic pathway of **fenitrothion**.

Experimental Protocols for Metabolite Analysis

Accurate quantification of **fenitrothion** and its metabolites is essential for toxicological studies and human exposure assessment. The following sections provide detailed methodologies for the analysis of these compounds in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[9][18][19][20]

Protocol:



Homogenization: Homogenize a representative portion of the sample (typically 10-15 g)
using a blender or food processor to increase the surface area for extraction.[9][19] For dry
samples, addition of water may be necessary.[9]

Extraction:

- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.[9][19] An internal standard can be added at this stage.
- Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent).
- Shake vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-5000 rpm) for 5-10 minutes to separate the organic layer from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).[3]
 - Vortex for 30 seconds to 1 minute.
 - Centrifuge again to pellet the sorbent material.
- Final Extract: The resulting supernatant is the cleaned-up extract, ready for analysis by GC or LC-based methods.



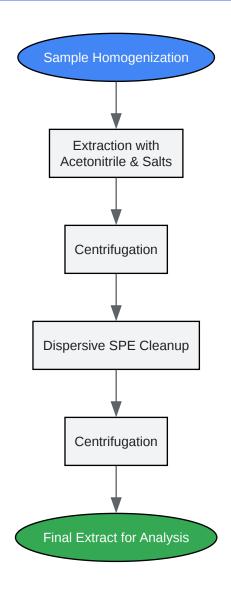


Fig. 2: QuEChERS experimental workflow.

Gas Chromatography (GC) Based Methods

GC coupled with various detectors is a powerful technique for the analysis of volatile and semi-volatile compounds like **fenitrothion** and some of its metabolites.

The FPD is highly selective for phosphorus-containing compounds, making it ideal for the analysis of organophosphate pesticides.[10][21][22][23][24]

Protocol:

• Sample Introduction: Inject 1 μL of the cleaned-up extract into the GC system.



• GC Conditions:

- Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).[21][22]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[21]
- Oven Temperature Program: A temperature gradient is typically used to separate the analytes. An example program could be: initial temperature of 100°C, ramp to 180°C at 25°C/min, then to 200°C at 4°C/min, and finally to 250°C at 10°C/min.[21]
- Injector and Detector Temperatures: Typically set at 220-250°C and 250-300°C, respectively.[21][22]
- Detection: The FPD is operated in phosphorus mode for selective detection of the organophosphate analytes.

GC-MS provides both separation and structural information, allowing for confident identification and quantification of the analytes. For polar metabolites, a derivatization step is often necessary to increase their volatility.

Protocol:

- Derivatization (for polar metabolites):
 - Evaporate the sample extract to dryness under a gentle stream of nitrogen.
 - Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[4][25]
 - Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to complete the reaction. [25][26]
- GC-MS Analysis:
 - Injection: Inject 1-2 μL of the derivatized or underivatized sample into the GC-MS system.



- GC Conditions: Similar to GC-FPD conditions, using a capillary column and a suitable temperature program.
- Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

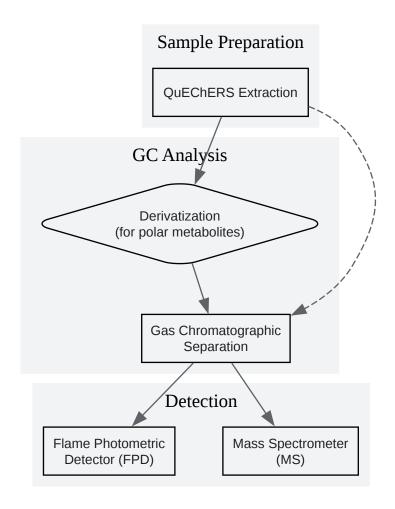


Fig. 3: General workflow for GC-based analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including both polar and non-polar metabolites, without the need for derivatization.



Protocol:

Sample Preparation:

- For urine samples, a simple "dilute-and-shoot" approach may be sufficient after centrifugation to remove particulates. Alternatively, protein precipitation with a solvent like acetonitrile can be performed.[27][28][29]
- For more complex matrices, the QuEChERS protocol described in section 4.1 is recommended.

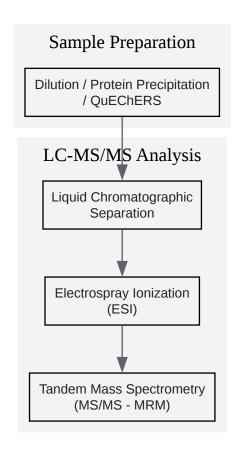
· LC Separation:

- Column: A reverse-phase C18 column is commonly used for the separation of fenitrothion and its less polar metabolites.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

MS/MS Detection:

- Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the analyte.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis. This involves selecting a specific precursor ion for the target analyte and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Fenitrothion Metabolites and Their Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1672510#fenitrothion-metabolites-and-their-chemical-properties]

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